3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide
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Overview
Description
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the piperidinyl-pyridinyl intermediate. This intermediate is then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents like ethanol and catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound shares a similar core structure but differs in the substituents attached to the benzamide and piperidinyl-pyridinyl moieties.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridinyl-piperidinyl structure but lacks the benzamide core.
Uniqueness
3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.
Properties
IUPAC Name |
3-methyl-N-[(4-pyridin-2-ylpiperidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)19(23)21-14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBNONYVUDZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582431 |
Source
|
Record name | 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630118-07-9 |
Source
|
Record name | 3-Methyl-N-{[4-(pyridin-2-yl)piperidin-1-yl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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